molecular formula C20H17ClF3N3OS B460711 N-(5-chloro-2-methylphenyl)-2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide CAS No. 626227-77-8

N-(5-chloro-2-methylphenyl)-2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide

Cat. No.: B460711
CAS No.: 626227-77-8
M. Wt: 439.9g/mol
InChI Key: NGPAODSZMFLCPQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group, a cyano group, and a trifluoromethyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. One common approach starts with the chlorination of 2-methylphenylamine to produce 5-chloro-2-methylphenylamine. This intermediate is then reacted with 2-bromoacetyl chloride to form N-(5-chloro-2-methylphenyl)-2-bromoacetamide. The final step involves the nucleophilic substitution of the bromine atom with 3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-2-thiol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide or quinoline moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The presence of functional groups like the cyano and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-2-[[3-cyano-4-(trifluoromethyl)quinolin-2-yl]sulfanyl]acetamide: Lacks the tetrahydroquinoline moiety, which may affect its chemical reactivity and biological activity.

    N-(5-chloro-2-methylphenyl)-2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]propionamide: Similar structure but with a propionamide group instead of acetamide, potentially altering its properties.

Uniqueness

N-(5-chloro-2-methylphenyl)-2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydroquinoline moiety, along with the cyano and trifluoromethyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3OS/c1-11-6-7-12(21)8-16(11)26-17(28)10-29-19-14(9-25)18(20(22,23)24)13-4-2-3-5-15(13)27-19/h6-8H,2-5,10H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPAODSZMFLCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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